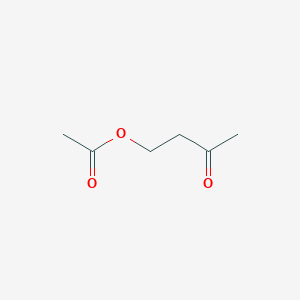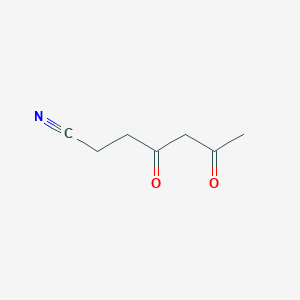
4,6-Dioxoheptanenitrile
Overview
Description
4,6-Dioxoheptanenitrile is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of two oxo groups and a nitrile group within a seven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dioxoheptanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile precursor with an oxidizing agent to introduce the oxo groups. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form. Industrial methods focus on efficiency, cost-effectiveness, and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dioxoheptanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4,6-Dioxoheptanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,6-Dioxoheptanenitrile exerts its effects involves interactions with various molecular targets. The oxo and nitrile groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
4,6-Dioxoheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,6-Dioxoheptanal: Contains an aldehyde group in place of the nitrile group.
4,6-Dioxoheptanone: Features a ketone group instead of the nitrile group.
Uniqueness: 4,6-Dioxoheptanenitrile is unique due to the presence of both oxo and nitrile groups within the same molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4,6-dioxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTVKNXZTGSDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
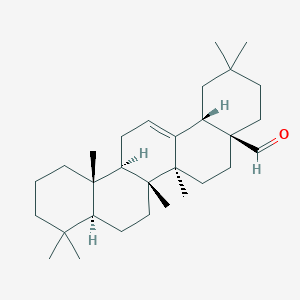
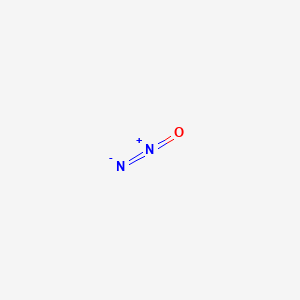


![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

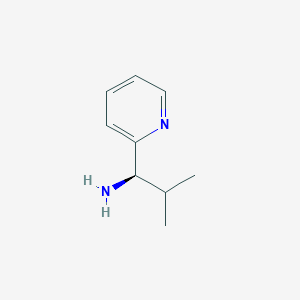

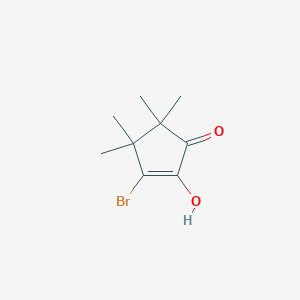
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
